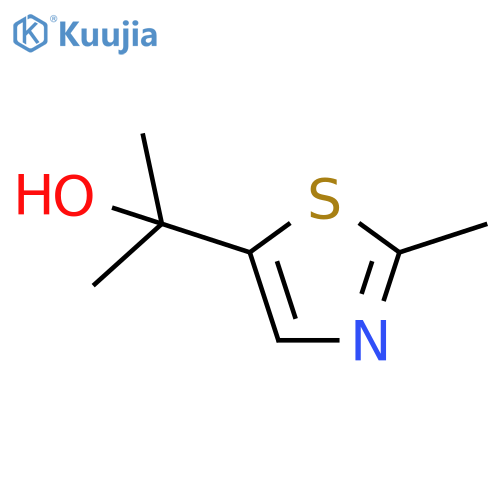Cas no 1520353-23-4 (2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol)
2-(2-メチル-1,3-チアゾール-5-イル)プロパン-2-オールは、チアゾール環を有する有機化合物であり、医薬品や農薬の中間体として重要な役割を果たします。この化合物は、5位に置換基を有するチアゾール骨格と第三級アルコール構造を併せ持ち、高い反応性と多様な誘導体化の可能性を特徴とします。特に、チアゾール環の電子求引性と立体障害のバランスが良好で、生体活性物質の合成において優れた出発原料となります。また、プロパン-2-オール部位は、さらに修飾可能な官能基として利用可能です。その安定性と合成の容易さから、創薬化学分野での応用が期待されています。

1520353-23-4 structure
商品名:2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 5-Thiazolemethanol, α,α,2-trimethyl-
- 2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol
- SCHEMBL13886980
- EN300-1751237
- 1520353-23-4
-
- インチ: 1S/C7H11NOS/c1-5-8-4-6(10-5)7(2,3)9/h4,9H,1-3H3
- InChIKey: WRXQNBXHJDGDEF-UHFFFAOYSA-N
- ほほえんだ: S1C(C(C)(C)O)=CN=C1C
計算された属性
- せいみつぶんしりょう: 157.05613515g/mol
- どういたいしつりょう: 157.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 61.4Ų
じっけんとくせい
- 密度みつど: 1.155±0.06 g/cm3(Predicted)
- ふってん: 251.8±15.0 °C(Predicted)
- 酸性度係数(pKa): 13.77±0.29(Predicted)
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1751237-2.5g |
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
1520353-23-4 | 2.5g |
$2127.0 | 2023-09-20 | ||
| Enamine | EN300-1751237-0.05g |
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
1520353-23-4 | 0.05g |
$912.0 | 2023-09-20 | ||
| Enamine | EN300-1751237-0.1g |
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
1520353-23-4 | 0.1g |
$956.0 | 2023-09-20 | ||
| Enamine | EN300-1751237-1g |
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
1520353-23-4 | 1g |
$1086.0 | 2023-09-20 | ||
| Enamine | EN300-1751237-5g |
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
1520353-23-4 | 5g |
$3147.0 | 2023-09-20 | ||
| Enamine | EN300-1751237-10g |
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
1520353-23-4 | 10g |
$4667.0 | 2023-09-20 | ||
| Enamine | EN300-1751237-10.0g |
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
1520353-23-4 | 10g |
$4667.0 | 2023-06-03 | ||
| Enamine | EN300-1751237-5.0g |
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
1520353-23-4 | 5g |
$3147.0 | 2023-06-03 | ||
| Enamine | EN300-1751237-0.25g |
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
1520353-23-4 | 0.25g |
$999.0 | 2023-09-20 | ||
| Enamine | EN300-1751237-1.0g |
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
1520353-23-4 | 1g |
$1086.0 | 2023-06-03 |
2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
1520353-23-4 (2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol) 関連製品
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
